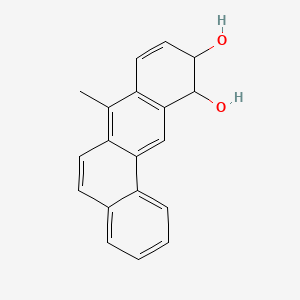
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular structure that includes multiple aromatic rings and hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- typically involves multi-step organic reactions. One common method includes the reduction of Benz(a)anthracene-7,12-dione followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol groups into ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Benz(a)anthracene-7,12-dione, while reduction can produce different hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-7,12-dione
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-7,12-dimethyl-
Uniqueness
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- is unique due to its specific hydroxylation pattern and methyl group substitution. These structural features confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
78996-81-3 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
7-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-7-6-12-4-2-3-5-15(12)16(13)10-17-14(11)8-9-18(20)19(17)21/h2-10,18-21H,1H3 |
InChI-Schlüssel |
YWNWJGAEMWLZSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


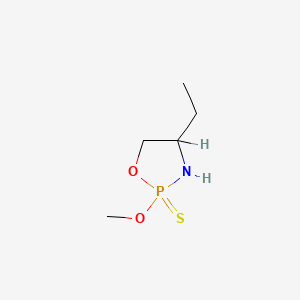
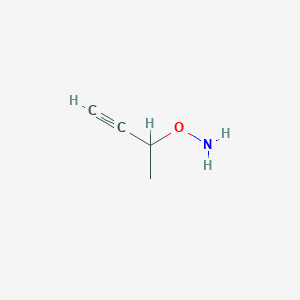




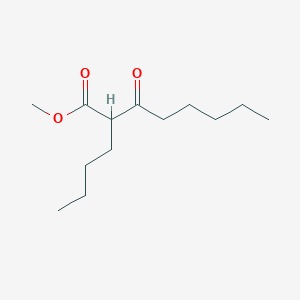
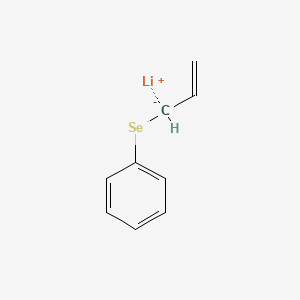
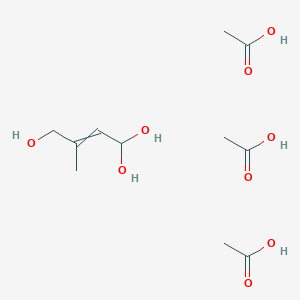
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)



methanone](/img/structure/B14440711.png)
